molecular formula C19H24N2O2 B074476 Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- CAS No. 1506-01-0

Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)-

Cat. No. B074476
CAS RN: 1506-01-0
M. Wt: 312.4 g/mol
InChI Key: KQPCUJSGFVRMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)-, also known as BNM, is a synthetic compound that has been used in scientific research for various purposes. This compound has been synthesized using different methods and has been found to have several biochemical and physiological effects.

Mechanism of Action

Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- inhibits HDAC enzymes by binding to the active site of the enzyme and blocking its activity. This leads to the accumulation of acetylated histones, which can alter the expression of genes involved in different cellular processes. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been found to have several biochemical and physiological effects. It has been shown to increase the acetylation of histones in cells, leading to changes in gene expression. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has also been found to induce apoptosis and cell cycle arrest in cancer cells. Additionally, Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been found to have anti-inflammatory effects and has been used to study the role of HDACs in inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- in lab experiments is its potency as an HDAC inhibitor. This makes it a useful tool for studying the role of HDACs in different cellular processes. However, Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has some limitations, including its solubility and stability. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- is poorly soluble in water, which can make it difficult to work with in some experiments. Additionally, Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- is unstable in solution and can degrade over time, leading to inconsistent results.

Future Directions

There are several future directions for the use of Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- in scientific research. One potential direction is the development of Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- as an anticancer agent. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been found to induce apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for further development. Another potential direction is the use of Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- in the study of inflammatory diseases. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been found to have anti-inflammatory effects and could be used to study the role of HDACs in these diseases. Finally, the development of new methods for synthesizing Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- could improve its solubility and stability, making it easier to work with in lab experiments.
Conclusion:
In conclusion, Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- is a synthetic compound that has been used in scientific research for various purposes. It has been synthesized using different methods and has been found to have several biochemical and physiological effects. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- is a potent inhibitor of HDAC enzymes and has been used to study the role of HDACs in different cellular processes. While Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has some limitations, including its solubility and stability, it has several potential future directions for use in scientific research.

Synthesis Methods

The synthesis of Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- can be achieved using different methods. One of the most common methods is the reaction of 2-methyl-4-nitrophenol with 1-naphthylamine in the presence of morpholine and a catalytic amount of copper(II) acetate. This method yields Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- in good yields and high purity.

Scientific Research Applications

Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been used in scientific research for various purposes. It has been found to be a potent inhibitor of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)- has been used to study the role of HDACs in different cellular processes, including cell differentiation, apoptosis, and cell cycle regulation.

properties

CAS RN

1506-01-0

Product Name

Butyramide, 2-methyl-4-morpholino-2-(1-naphthyl)-

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-methyl-4-morpholin-4-yl-2-naphthalen-1-ylbutanamide

InChI

InChI=1S/C19H24N2O2/c1-19(18(20)22,9-10-21-11-13-23-14-12-21)17-8-4-6-15-5-2-3-7-16(15)17/h2-8H,9-14H2,1H3,(H2,20,22)

InChI Key

KQPCUJSGFVRMQT-UHFFFAOYSA-N

SMILES

CC(CCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N

Canonical SMILES

CC(CCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N

synonyms

α-Methyl-α-(2-morpholinoethyl)-1-naphthaleneacetamide

Origin of Product

United States

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